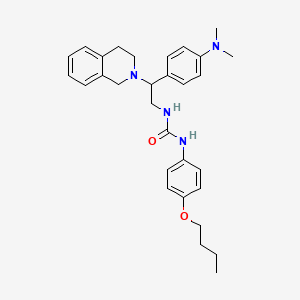

1-(4-butoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea

Descripción

1-(4-Butoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a urea derivative characterized by a complex structure featuring a 4-butoxyphenyl group and an ethyl-linked dihydroisoquinoline and dimethylaminophenyl moiety. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition and receptor modulation, owing to their hydrogen-bonding capacity and structural flexibility .

Propiedades

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O2/c1-4-5-20-36-28-16-12-26(13-17-28)32-30(35)31-21-29(24-10-14-27(15-11-24)33(2)3)34-19-18-23-8-6-7-9-25(23)22-34/h6-17,29H,4-5,18-22H2,1-3H3,(H2,31,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQMCVXPUIIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyaniline with an appropriate reagent to introduce the butoxy group.

Synthesis of the dihydroisoquinoline intermediate: This involves the cyclization of a suitable precursor to form the dihydroisoquinoline ring.

Coupling of intermediates: The final step involves coupling the butoxyphenyl and dihydroisoquinoline intermediates with a urea derivative under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Urea Formation and Functionalization

The urea linkage (–NH–CO–NH–) is central to its structure and is typically formed via reactions between isocyanates and amines. For example:

- Primary amine acylation with aryl isocyanates under mild conditions (e.g., dichloromethane, room temperature) yields substituted ureas .

- Competitive hydrolysis : The urea group is susceptible to hydrolysis under strongly acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, cleaving into amines and carbon dioxide .

Reactivity of the Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline moiety undergoes characteristic reactions:

Butoxyphenyl Group

- Ether Cleavage : The butoxy (–O–C₄H₉) group undergoes acid-catalyzed cleavage (e.g., HBr in acetic acid) to yield phenolic derivatives .

- Electrophilic Substitution : The para-substituted phenyl ring participates in nitration or halogenation under standard aromatic substitution conditions .

Dimethylamino Group

- Demethylation : Treatment with chloroformates or strong acids (e.g., HI) removes methyl groups, forming primary amines .

- N-Oxidation : Reacts with m-CPBA to form N-oxide derivatives, altering electronic properties .

Side-Chain Reactivity

The ethyl linker (–CH₂–CH₂–) between the urea and dihydroisoquinoline is modifiable:

- Alkylation/Reductive Amination : Reacts with aldehydes or ketones in the presence of NaBH₃CN to introduce substituents .

- Oxidative Degradation : Strong oxidizing agents (e.g., KMnO₄) cleave the ethyl chain into carboxylic acid derivatives .

Stability Under Physiological Conditions

- pH-Dependent Hydrolysis : The urea group remains stable at neutral pH but degrades in acidic (stomach) or basic (intestinal) environments .

- Metabolic Demethylation : Hepatic enzymes (e.g., CYP450) catalyze N-demethylation of the dimethylamino group, forming mono- or unmethylated metabolites .

Synthetic Strategies for Analogues

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that derivatives of isoquinoline compounds exhibit anticancer properties. The presence of the 3,4-dihydroisoquinoline moiety in this compound suggests potential activity against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives could inhibit tumor growth in xenograft models, indicating a promising avenue for developing new anticancer agents .

-

Antidepressant Effects

- The dimethylamino group in the structure is known for enhancing central nervous system activity. Research has shown that similar compounds can exhibit antidepressant-like effects in animal models.

- Case Study : A recent investigation highlighted the efficacy of related compounds in reducing symptoms of depression in rodent models, suggesting that this compound may also possess similar properties .

-

Antimicrobial Properties

- Compounds containing isoquinoline structures have been reported to exhibit antimicrobial activities against a range of pathogens.

- Data Table : Comparative antimicrobial activity against various bacteria and fungi:

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the isoquinoline core through cyclization reactions.

- Coupling reactions to attach the butoxyphenyl and dimethylaminophenyl groups.

- Finalization through urea formation.

Mecanismo De Acción

The mechanism of action of 1-(4-butoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous urea derivatives, focusing on synthesis, molecular properties, and substituent effects.

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects on Hydrophobicity : The target compound’s 4-butoxyphenyl group (longer alkyl chain) likely enhances lipophilicity compared to the 4-methoxyphenyl group in and the 2,4-dimethylphenyl group in . This could influence membrane permeability and bioavailability.

- Hydrogen-Bonding Capacity: All three compounds retain two H-bond donors from the urea core.

Molecular Weight and Pharmacokinetic Considerations

- The target compound’s estimated molecular weight (~500 g/mol) exceeds that of (412.493 g/mol), approaching the upper limit for Lipinski’s Rule of Five. This may impact oral bioavailability, necessitating formulation strategies to enhance solubility .

Actividad Biológica

The compound 1-(4-butoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3,4-dihydroisoquinoline derivatives with substituted phenyl groups. The synthetic pathways often utilize methods like the Castagnoli–Cushman reaction to achieve high yields and purity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include a 3,4-dihydroisoquinoline moiety known for its diverse pharmacological properties. The following sections detail specific activities observed in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 3,4-dihydroisoquinoline scaffold. For instance:

- In vitro studies have shown that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases (G0/G1 or G2/M) .

- Table 1 summarizes some key findings regarding the IC50 values of related compounds:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | Apoptosis via G0/G1 arrest |

| Compound B | A549 | 12 | Apoptosis via G2/M arrest |

| Compound C | HT-29 | 20 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It has demonstrated activity against both gram-positive and gram-negative bacteria as well as fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the butoxyphenyl and dihydroisoquinoline portions significantly influence biological activity:

- Compounds with electron-donating groups on the aromatic rings generally exhibit enhanced activity due to improved interactions with biological targets.

- The presence of a dimethylamino group has been associated with increased potency against certain cancer cell lines due to enhanced solubility and bioavailability .

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

- Study on Anticancer Activity : In a study published in the International Journal of Medical Sciences and Pharma Research, a derivative was shown to induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting its utility in cancer therapy .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi, demonstrating significant inhibition rates comparable to standard antibiotics .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected within 0.001 Da) .

- X-ray Crystallography : Resolves stereochemistry of the dihydroisoquinoline moiety .

How can structure-activity relationship (SAR) studies be designed to optimize potency?

Advanced Research Question

- Core Modifications : Replace the butoxyphenyl group with ethoxy or methoxy analogs to assess hydrophobicity effects .

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance target binding .

- Biological Testing : Compare IC₅₀ values across analogs in dose-response assays. Use molecular docking to predict binding poses .

What are the key considerations for solubility and stability in experimental buffers?

Basic Research Question

- Solubility : The compound is sparingly soluble in aqueous buffers. Use co-solvents (e.g., 10% DMSO) or cyclodextrin-based formulations .

- pH Stability : Degrades rapidly at pH >8.0. Use phosphate-buffered saline (pH 7.4) for in vitro assays .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation .

What computational strategies are effective for predicting metabolic pathways?

Advanced Research Question

- In Silico Metabolism Tools : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .

- Docking Simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict clearance rates .

Which in vitro assays are most relevant for initial biological screening?

Basic Research Question

- Kinase Inhibition : Use TR-FRET assays to measure inhibition of target kinases (e.g., MAPK or PI3K pathways) .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) .

- Membrane Permeability : Caco-2 monolayers assess passive diffusion and efflux ratios .

How can in vitro findings be translated to in vivo models?

Advanced Research Question

- Pharmacokinetics (PK) : Conduct rodent studies to determine bioavailability (e.g., oral vs. intravenous administration) and half-life. Monitor plasma levels via LC-MS/MS .

- Toxicity Profiling : Evaluate hepatotoxicity (ALT/AST levels) and hematological parameters in repeated-dose studies .

- Disease Models : Use xenograft models (e.g., HT-29 colorectal tumors in nude mice) to validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.